2-(4-phenoxybenzoyl)benzoic acid

Overview

Description

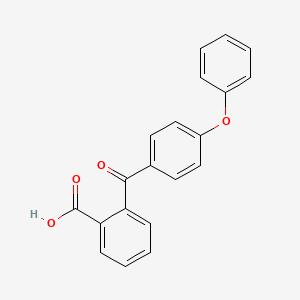

2-(4-Phenoxybenzoyl)benzoic acid is an organic compound with the molecular formula C20H14O4. It is characterized by the presence of a phenoxy group attached to a benzoyl group, which is further connected to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenoxybenzoyl)benzoic acid can be achieved through several methods. One common approach involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite as the oxidant and polyethylene glycol (PEG)-400 as the catalyst . Another method involves the reaction of diphenyl ether and dichloromethane in the presence of anhydrous aluminum trichloride, followed by the addition of acetic anhydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Formation via Friedel-Crafts Acylation

The compound is often synthesized as an intermediate in the preparation of larger aromatic systems. For example, in the synthesis of 1,4-bis(4-phenoxybenzoyl)benzene , 4-(4-phenoxybenzoyl)benzoic acid (a positional isomer) is formed as an impurity during the reaction of terephthaloyl chloride with benzene derivatives in the presence of Lewis acids (e.g., AlCl₃) . This suggests that 2-(4-phenoxybenzoyl)benzoic acid could similarly arise from acylation reactions involving phenoxybenzoyl chlorides and aromatic substrates.

Oxidative Conversion

In a related synthesis, 4-phenoxybenzoic acid is prepared by oxidizing 4-phenoxyacetophenone with oxidants like potassium hypochlorite or Clorox under acidic conditions (pH 3–5) . While this specific pathway targets the para position, analogous oxidative steps could yield the ortho-substituted this compound.

Esterification and Amidation

The carboxylic acid group in This compound undergoes standard esterification and amidation reactions. For instance, in studies involving 4-formylbenzoic acid , esterification with alcohols and amidation with amines were achieved under basic conditions (e.g., piperidine or pyrrolidine) . These reactions are likely applicable to the ortho-substituted derivative, though steric hindrance from the phenoxybenzoyl group may influence reactivity.

Decarboxylation

Under high-temperature conditions, benzoic acids can undergo decarboxylation. While not explicitly confirmed for this compound, the presence of electron-withdrawing groups (e.g., phenoxybenzoyl) may stabilize the transition state, facilitating decarboxylation to form benzene derivatives.

Enzyme Inhibition

Derivatives of 4-(4-phenoxybenzoyl)benzoic acid (PBADs) inhibit alpha-reductase isoforms 1 and 2 , enzymes involved in steroid metabolism . While this specific compound is not directly cited, the structural similarity suggests potential bioactivity.

Prooxidant/Antioxidant Activity

PBADs exhibit dual redox behavior:

-

Prooxidant effects : Enhanced superoxide radical (O₂⁻) and hydroxyl radical (HO·) generation in Fenton-like reactions .

-

Antioxidant effects : Scavenging singlet oxygen (¹O₂) and other reactive oxygen species (ROS) .

This dual activity highlights the compound’s role in oxidative stress-related pathways.

Impurity Considerations

In synthetic routes, This compound and its esters are often formed as byproducts. For example, during the preparation of 1,4-bis(4-phenoxybenzoyl)benzene , unreacted intermediates (e.g., 4-(4-phenoxybenzoyl)benzoic acid) remain as impurities due to their low reactivity . This underscores the need for efficient purification methods (e.g., crystallization, chromatography) in downstream processes.

Structural and Analytical Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₁₂O₅ |

| Molecular Weight | 324.29 g/mol |

| Key Functional Groups | - Carboxylic acid (-COOH) - Aromatic rings with phenoxy substituents |

| Synthesis Methods | Friedel-Crafts acylation, oxidative conversion, esterification/amidation |

| Reactivity | Susceptible to decarboxylation; participates in redox reactions and enzyme inhibition |

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticonvulsant Activity

Research has indicated that derivatives of phenoxybenzoic acids, including 2-(4-phenoxybenzoyl)benzoic acid, can be synthesized into triazole derivatives with potential anticonvulsant properties. In a study involving the synthesis of these compounds, it was found that certain derivatives exhibited significant protective effects against seizures induced by pentylenetetrazole in mice, suggesting their potential use in treating epilepsy and other seizure disorders .

1.2 Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an important intermediate in the synthesis of various APIs. For instance, it is utilized in the preparation of 4-phenoxybenzoyl chloride, which is a precursor for the synthesis of Ibrutinib, a drug used to treat certain types of blood cancers such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The synthetic route involves acylation and oxidation reactions that yield high purity products suitable for pharmaceutical applications .

Material Science Applications

2.1 Photo-reactive Binders

this compound is also explored as a component in photo-reactive binders used in coatings and adhesives. These materials are designed to undergo photopolymerization upon exposure to UV light, which enhances their mechanical properties and durability. The incorporation of this compound into polymer formulations can improve adhesion and resistance to environmental factors .

2.2 Photoinitiators

In the realm of photoinitiators for polymerization processes, this compound has been studied for its efficacy in initiating polymerization reactions under UV light. Its structure allows it to absorb light effectively and generate reactive species that can initiate the polymerization of monomers, making it valuable in the production of coatings, inks, and dental materials .

Case Study: Anticonvulsant Activity

A study evaluating the anticonvulsant activity of synthesized triazole derivatives derived from phenoxybenzoic acids demonstrated varying degrees of efficacy compared to standard treatments like Diazepam. The following table summarizes the results:

| Compound | ED50 (mg/kg) | Comparison to Diazepam |

|---|---|---|

| Diazepam | 1.2 | Standard Control |

| 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole | 1.4 | Similar Efficacy |

| Other Synthesized Derivatives | Varies | Lower Efficacy |

Mechanism of Action

The mechanism of action of 2-(4-phenoxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit alpha-reductase isozymes, which play a role in the metabolism of steroids . The compound’s ability to modulate reactive oxygen species also contributes to its biological effects .

Comparison with Similar Compounds

Similar Compounds

- 4-Phenoxybenzoic acid

- 4-Biphenylcarboxylic acid

- 4-Biphenylacetic acid

Uniqueness

2-(4-Phenoxybenzoyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

2-(4-phenoxybenzoyl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, also known as a benzoic acid derivative, features a phenoxy group attached to a benzoic acid moiety. Its molecular formula is , and it exhibits significant lipophilicity, which enhances its interaction with biological membranes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In one study, compounds derived from this structure were tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate to strong antibacterial activity .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity. Studies have shown that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with IC50 values indicating effective concentrations in the low micromolar range .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways. This inhibition suggests potential anti-inflammatory applications .

The biological activity of this compound is believed to be linked to its ability to interact with specific protein targets within cells. The compound's lipophilic nature allows it to penetrate cell membranes easily, where it can modulate the activity of enzymes and receptors involved in various biological pathways.

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited a synergistic effect when combined with standard antibiotics, enhancing their overall efficacy .

Anti-inflammatory Effects

In another research article, the anti-inflammatory effects of this compound were assessed using an animal model of induced inflammation. The compound significantly reduced edema and inflammatory markers in treated animals compared to controls, suggesting its potential as an anti-inflammatory agent .

Summary Table of Biological Activities

Properties

IUPAC Name |

2-(4-phenoxybenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(17-8-4-5-9-18(17)20(22)23)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGYASCXPKODLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353613 | |

| Record name | 2-(4-phenoxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42797-21-7 | |

| Record name | 2-(4-Phenoxybenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42797-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-phenoxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.